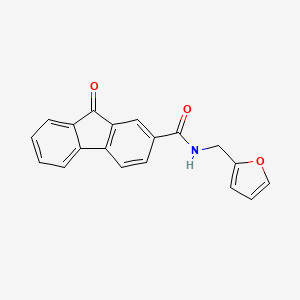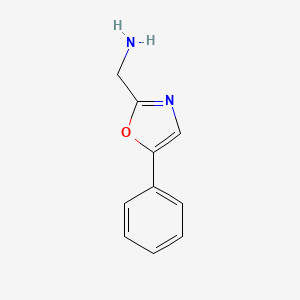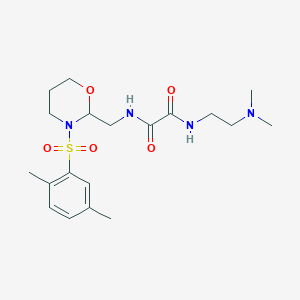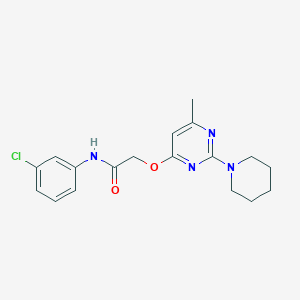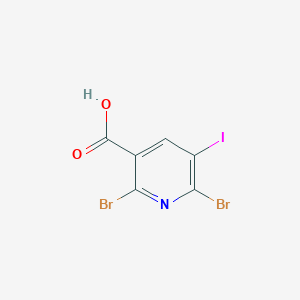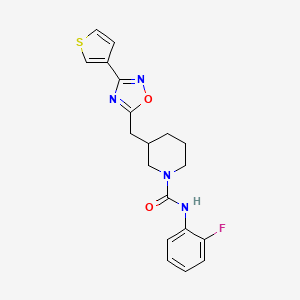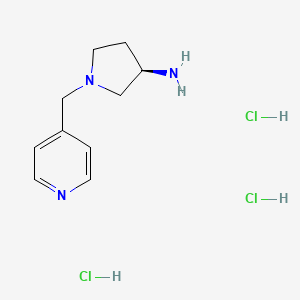
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride, also known as P4MPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride acts as a selective agonist for the α7-nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. The activation of this receptor leads to an increase in intracellular calcium levels, which triggers downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has also been shown to inhibit tumor growth and reduce inflammation in vitro and in vivo.
Advantages and Limitations for Lab Experiments
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has several advantages for lab experiments, including its high potency and selectivity for the α7-nicotinic acetylcholine receptor. However, its limited solubility in water and potential toxicity at high concentrations can pose challenges for experimental design.
Future Directions
There are several future directions for (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride research, including investigating its potential as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Huntington's disease. Further studies are also needed to elucidate the mechanisms underlying its antitumor and anti-inflammatory effects. Additionally, the development of more water-soluble derivatives of (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride could expand its potential applications in scientific research.
Conclusion:
In conclusion, (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is a promising compound with potential therapeutic applications in various scientific research fields. Its selective agonist activity for the α7-nicotinic acetylcholine receptor and its ability to improve cognitive function and memory make it an attractive candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanisms of action and to develop more water-soluble derivatives for experimental use.
Synthesis Methods
The synthesis of (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride involves the reaction of (R)-4-bromomethylpyridine and (S)-3-aminopyrrolidine in the presence of triethylamine and palladium catalyst. The resulting product is then purified through recrystallization to obtain (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride in its trihydrochloride form.
Scientific Research Applications
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has shown potential therapeutic applications in various scientific research fields. It has been studied as a potential treatment for neurological disorders, including Alzheimer's disease and schizophrenia. (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has also been investigated for its antitumor and anti-inflammatory properties.
properties
IUPAC Name |
(3R)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H/t10-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJZIUXPHGUIFL-FYBBWCNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B2909665.png)
![6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2909666.png)
